molecular formula C15H13BrCl2N2O3S B3652260 N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide

N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide

Cat. No.: B3652260
M. Wt: 452.1 g/mol
InChI Key: JCASXIYRDIKIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Chlorination: Introduction of chlorine atoms to the aniline derivative.

    Sulfonylation: Addition of a sulfonyl group to the aniline derivative.

    Acetylation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (bromine and chlorine), the compound can participate in nucleophilic substitution reactions.

    Reduction Reactions: The sulfonyl group can be reduced under specific conditions.

    Oxidation Reactions: The compound may undergo oxidation, particularly at the sulfonyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-(2,3-dichloroanilino)acetamide
  • N-(4-bromophenyl)-2-(N-methylsulfonylanilino)acetamide
  • N-(4-chlorophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide

Uniqueness

N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide is unique due to the specific combination of bromine, chlorine, and sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrCl2N2O3S/c1-24(22,23)20(13-4-2-3-12(17)15(13)18)9-14(21)19-11-7-5-10(16)6-8-11/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCASXIYRDIKIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Br)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.